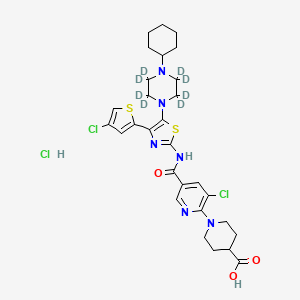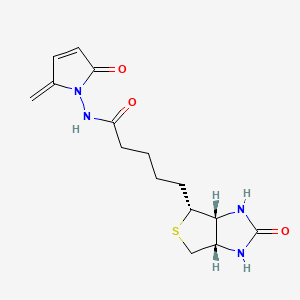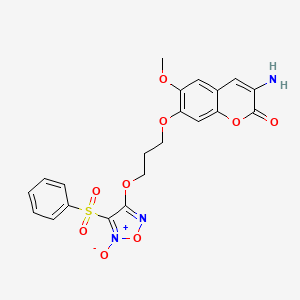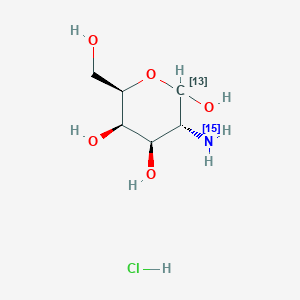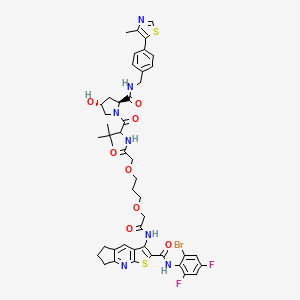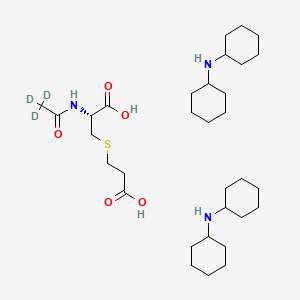
Glycyl-L-proline-15N,d2 (trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-proline-15N,d2 (trifluoroacetate) is a compound that is both nitrogen-15 labeled and deuterium labeled. This compound is a derivative of Glycyl-L-proline, which is a dipeptide consisting of glycine and proline. The trifluoroacetate part of the compound is often used to enhance the stability and solubility of the molecule. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the Glycyl-L-proline molecule. The process typically involves the following steps:
Synthesis of Glycyl-L-proline: This can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Isotope Labeling: The incorporation of deuterium and nitrogen-15 isotopes can be done by using isotope-labeled starting materials or by introducing these isotopes during the synthesis process.
Trifluoroacetate Formation: The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt of the compound.
Industrial Production Methods
Industrial production of Glycyl-L-proline-15N,d2 (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity isotope-labeled reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-proline-15N,d2 (trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Glycyl-L-proline-15N,d2 (trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development processes.
Biology: Employed in studies involving protein synthesis and degradation, as well as in metabolic flux analysis.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of drugs in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of Glycyl-L-proline-15N,d2 (trifluoroacetate) involves its incorporation into biological systems where it can act as a tracer or a labeled compound. The nitrogen-15 and deuterium labels allow researchers to track the compound’s distribution, metabolism, and interactions within the system. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-proline: The non-labeled version of the compound.
Glycyl-L-proline-15N: A nitrogen-15 labeled version without deuterium.
Glycyl-L-proline-d2: A deuterium-labeled version without nitrogen-15.
Uniqueness
Glycyl-L-proline-15N,d2 (trifluoroacetate) is unique due to its dual labeling with both nitrogen-15 and deuterium, which provides enhanced capabilities for tracing and studying metabolic processes. The trifluoroacetate salt form also offers improved stability and solubility compared to other forms.
Propriétés
Formule moléculaire |
C9H13F3N2O5 |
|---|---|
Poids moléculaire |
289.21 g/mol |
Nom IUPAC |
(2S)-1-(2-(15N)azanyl-2,2-dideuterioacetyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c8-4-6(10)9-3-1-2-5(9)7(11)12;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,11,12);(H,6,7)/t5-;/m0./s1/i4D2,8+1; |
Clé InChI |
XYOXXWQBVRQEIN-HICDMDGOSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)N1CCC[C@H]1C(=O)O)[15NH2].C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CC(N(C1)C(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


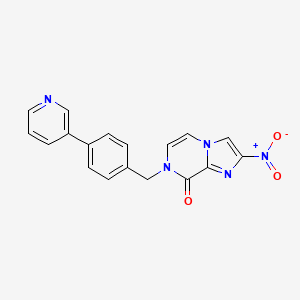
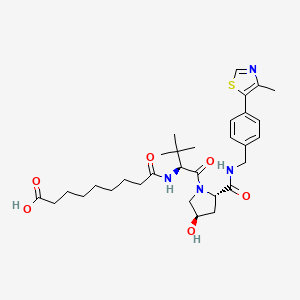

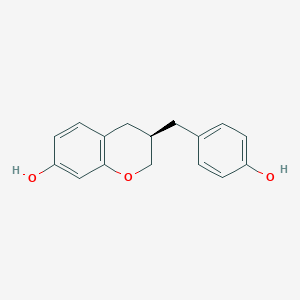
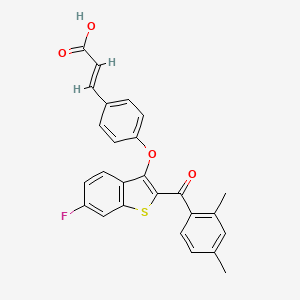
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

